molecular formula C21H34ClO7P B12683287 Octanoic acid, 8-(2-chloro-4-methoxyphenoxy)-2-(diethoxyphosphinyl)-, ethyl ester CAS No. 73514-95-1

Octanoic acid, 8-(2-chloro-4-methoxyphenoxy)-2-(diethoxyphosphinyl)-, ethyl ester

Cat. No.: B12683287
CAS No.: 73514-95-1
M. Wt: 464.9 g/mol
InChI Key: GLMAUUCGSVRVNZ-UHFFFAOYSA-N
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Description

Octanoic acid, 8-(2-chloro-4-methoxyphenoxy)-2-(diethoxyphosphinyl)-, ethyl ester is a complex organic compound that belongs to the class of esters. Esters are commonly used in various industrial applications due to their unique chemical properties. This compound is characterized by the presence of an octanoic acid backbone, substituted with a chlorinated methoxyphenoxy group and a diethoxyphosphinyl group, making it a versatile molecule in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octanoic acid, 8-(2-chloro-4-methoxyphenoxy)-2-(diethoxyphosphinyl)-, ethyl ester typically involves multiple steps:

    Formation of the Octanoic Acid Backbone: This can be achieved through the oxidation of octanol or the hydrolysis of octanoyl chloride.

    Introduction of the Chlorinated Methoxyphenoxy Group: This step involves the reaction of octanoic acid with 2-chloro-4-methoxyphenol under acidic or basic conditions.

    Addition of the Diethoxyphosphinyl Group: This is usually done through a phosphorylation reaction using diethyl phosphite and a suitable catalyst.

    Esterification: The final step involves the esterification of the resulting compound with ethanol in the presence of an acid catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions would be optimized for temperature, pressure, and catalyst concentration to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenoxy group, leading to the formation of quinones.

    Reduction: Reduction reactions can target the chlorinated group, converting it to a hydroxyl group.

    Substitution: The chlorine atom in the methoxyphenoxy group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Ammonia, thiols, and other nucleophiles.

Major Products

    Oxidation Products: Quinones and other oxidized derivatives.

    Reduction Products: Hydroxyl-substituted derivatives.

    Substitution Products: Amino or thiol-substituted derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in catalytic reactions.

Biology

    Biochemical Studies: Used in the study of enzyme interactions and metabolic pathways.

Medicine

    Pharmaceuticals: Potential use in the development of new drugs due to its unique chemical structure.

Industry

    Agriculture: Used in the formulation of pesticides and herbicides.

    Materials Science: Utilized in the production of polymers and resins.

Mechanism of Action

The mechanism of action of Octanoic acid, 8-(2-chloro-4-methoxyphenoxy)-2-(diethoxyphosphinyl)-, ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The diethoxyphosphinyl group can act as a phosphate mimic, influencing phosphorylation pathways. The methoxyphenoxy group can interact with aromatic binding sites, affecting biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    Octanoic Acid Esters: Compounds with similar octanoic acid backbones but different substituents.

    Chlorinated Phenoxy Esters: Compounds with chlorinated phenoxy groups but different acid backbones.

    Phosphinyl Esters: Compounds with phosphinyl groups but different acid and phenoxy groups.

Uniqueness

The unique combination of the octanoic acid backbone, chlorinated methoxyphenoxy group, and diethoxyphosphinyl group makes this compound particularly versatile and useful in various applications. Its ability to undergo multiple types of chemical reactions and its potential in scientific research and industrial applications highlight its significance.

Properties

CAS No.

73514-95-1

Molecular Formula

C21H34ClO7P

Molecular Weight

464.9 g/mol

IUPAC Name

ethyl 8-(2-chloro-4-methoxyphenoxy)-2-diethoxyphosphoryloctanoate

InChI

InChI=1S/C21H34ClO7P/c1-5-26-21(23)20(30(24,28-6-2)29-7-3)12-10-8-9-11-15-27-19-14-13-17(25-4)16-18(19)22/h13-14,16,20H,5-12,15H2,1-4H3

InChI Key

GLMAUUCGSVRVNZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CCCCCCOC1=C(C=C(C=C1)OC)Cl)P(=O)(OCC)OCC

Origin of Product

United States

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